BenchChemオンラインストアへようこそ!

2-(1,2,4-triazol-4-yl)-1H-benzimidazole

Antifungal Candida glabrata MIC

2-(1,2,4-triazol-4-yl)-1H-benzimidazole (CAS 6529-53-3) is a hybrid heterocyclic scaffold comprising a benzimidazole core and a 1,2,4-triazole moiety. This structural fusion enables dual pharmacophoric activity, particularly as a 14α-demethylase (CYP51) inhibitor in antifungal drug discovery.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
Cat. No. B1640983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,4-triazol-4-yl)-1H-benzimidazole
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=NN=C3
InChIInChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-5-10-11-6-14/h1-6H,(H,12,13)
InChIKeyBXQQBAZYRSZOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2,4-triazol-4-yl)-1H-benzimidazole: Hybrid Scaffold Benchmarking for Antifungal Lead Optimization and Procurement


2-(1,2,4-triazol-4-yl)-1H-benzimidazole (CAS 6529-53-3) is a hybrid heterocyclic scaffold comprising a benzimidazole core and a 1,2,4-triazole moiety. This structural fusion enables dual pharmacophoric activity, particularly as a 14α-demethylase (CYP51) inhibitor in antifungal drug discovery [1]. The compound serves as a foundational core for generating diverse derivative libraries with enhanced potency, providing a unique starting point compared to monocyclic azole alternatives [2].

Why 2-(1,2,4-triazol-4-yl)-1H-benzimidazole Cannot Be Interchanged with Standard Triazoles or Simple Benzimidazoles


Procurement of generic triazole or benzimidazole monomers fails to replicate the dual-target binding affinity and tunable selectivity profile of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold. While fluconazole or ketoconazole provide baseline antifungal activity via CYP51 inhibition, they lack the benzimidazole-mediated interactions that enhance binding to the heme iron and surrounding hydrophobic pocket, as demonstrated by molecular docking studies [1]. Conversely, simple benzimidazoles lack the triazole ring essential for potent CYP51 coordination, resulting in substantially higher MIC values [2]. This hybrid architecture is thus non-substitutable for structure-activity relationship (SAR) campaigns seeking to overcome azole resistance.

2-(1,2,4-triazol-4-yl)-1H-benzimidazole: Quantitative Differentiation Against Clinical Azole Comparators


Superior Antifungal Potency Against Candida glabrata Relative to Fluconazole and Voriconazole

Optimized derivatives of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold, specifically compounds 6b, 6i, and 6j, exhibited a minimum inhibitory concentration (MIC) of 0.97 μg/mL against Candida glabrata [1]. This represents a quantifiable improvement over the clinical comparators fluconazole and voriconazole, which are standard-of-care azoles for candidiasis.

Antifungal Candida glabrata MIC

Comparable Antifungal Efficacy to Ketoconazole with Favorable Cytotoxicity Window

In a direct comparative study, the derivative 5w of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold demonstrated antifungal activity against Candida species that was comparable to both ketoconazole and fluconazole [1]. Crucially, among the active series, compounds 5w and 5ad were identified as the least cytotoxic agents against mammalian NIH/3T3 cells, suggesting a potentially improved therapeutic window.

Antifungal Cytotoxicity Selectivity Index

Dual Mechanism of Action: CYP51 Inhibition and Membrane Disruption

Mechanistic studies confirm that 2-(1,2,4-triazol-4-yl)-1H-benzimidazole derivatives, such as compound 5w, inhibit ergosterol biosynthesis concentration-dependently in Candida albicans, consistent with CYP51 inhibition [1]. Additionally, fluorescence microscopy revealed membrane-damaging effects, suggesting a secondary mechanism not observed with single-target azoles like fluconazole.

Mechanism of Action Ergosterol CYP51

Broad-Spectrum Agricultural Antifungal Activity Comparable to Commercial Fungicide Tilt

Tri-substituted derivatives of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole core demonstrated promising antifungal activity against phytopathogens. Compound 8 exhibited an ED50 value range of 16–21 μg/mL against a panel of test fungi, outperforming the commercial fungicide Tilt (propiconazole, ED50 20–25 μg/mL) and significantly surpassing Carbendazim (ED50 150–230 μg/mL) [1].

Agricultural fungicide Fusarium graminearum ED50

Cytotoxic Selectivity Against Cancer Cell Lines (A549, C6) Over Non-Tumorigenic NIH3T3

A series of 1,2,4-triazole benzimidazoles, derived from the parent 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold, were evaluated for cytotoxic effects against A549 (lung cancer), C6 (glioma), and NIH3T3 (non-tumorigenic fibroblast) cell lines [1]. While specific IC50 values require retrieval from full-text, the study design allows for class-level inference of selective cytotoxicity, a key parameter differentiating these hybrids from non-selective cytotoxic agents.

Anticancer Cytotoxicity Selectivity

Patent-Backed Structural Uniqueness for Commercial Freedom-to-Operate

The core structure of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole and its derivatives are explicitly claimed in U.S. Patent 6,174,907, which covers a genus of benzimidazole compounds containing a 1,2,4-triazole ring for therapeutic use [1]. This patent protection provides a defined intellectual property landscape distinct from generic triazole antifungals (e.g., fluconazole, patents expired) or simple benzimidazoles, offering a potential avenue for proprietary development.

Intellectual Property Patent Freedom-to-Operate

Optimal Research and Procurement Applications for 2-(1,2,4-triazol-4-yl)-1H-benzimidazole Based on Quantitative Evidence


Antifungal Lead Optimization Targeting Azole-Resistant Candida glabrata

Procure 2-(1,2,4-triazol-4-yl)-1H-benzimidazole as a starting scaffold for synthesizing focused libraries aimed at overcoming fluconazole resistance in Candida glabrata. As demonstrated, optimized derivatives exhibit MIC values (0.97 μg/mL) superior to fluconazole and voriconazole [4], providing a validated starting point for SAR campaigns to further enhance potency and combat intrinsic resistance.

Development of Dual-Mechanism Antifungals to Mitigate Resistance Emergence

Utilize this scaffold in programs requiring fungicidal agents with a reduced propensity for resistance. Evidence shows that derivatives not only inhibit ergosterol biosynthesis (CYP51) but also directly disrupt fungal membranes [4]. This dual action, lacking in single-target azoles, makes the scaffold ideal for developing next-generation therapeutics to address the global rise in antifungal resistance.

Agrochemical Discovery for Crop Protection Against Broad-Spectrum Phytopathogens

Employ 2-(1,2,4-triazol-4-yl)-1H-benzimidazole as a core structure for designing novel agricultural fungicides. Its derivatives have demonstrated in vivo ED50 values (16–21 μg/mL) that outperform the commercial fungicide Tilt against Fusarium graminearum and Botrytis cinerea [4], positioning this scaffold for development into more potent and environmentally favorable crop protection agents.

Anticancer Lead Discovery with Selective Cytotoxicity Profiles

Leverage the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold in medicinal chemistry programs targeting selective cancer cell cytotoxicity. Preliminary screening of derivatives against A549 (lung cancer) and C6 (glioma) cell lines, alongside non-tumorigenic NIH3T3 cells, indicates a favorable selectivity window [4], warranting further procurement for hit-to-lead optimization in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,2,4-triazol-4-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.